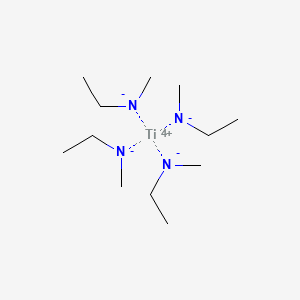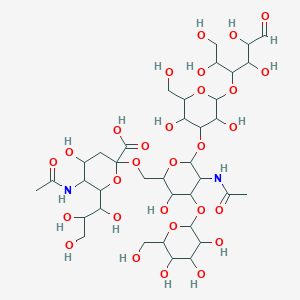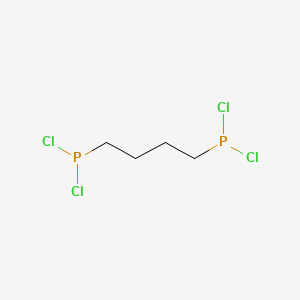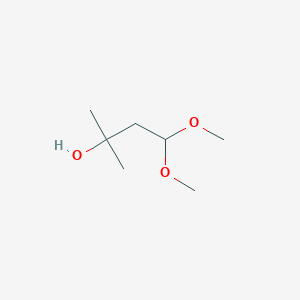
Tetrakis(ethylmethylamido)titanium(IV)
Vue d'ensemble
Description
Tetrakis(ethylmethylamido)titanium(IV) is an organometallic compound . It is generally classified as a metalorganic species, meaning that its properties are strongly influenced by the organic ligands . It is used in chemical vapor deposition to prepare titanium nitride (TiN) thin films and in atomic layer deposition as a titanium dioxide precursor .
Synthesis Analysis
Tetrakis(ethylmethylamido)titanium(IV) is prepared from titanium tetrachloride (which is also tetrahedral, diamagnetic, and volatile) by treatment with lithium dimethylamide .Molecular Structure Analysis
The compound has a molecular weight of 280.28 . The linear formula is [(CH3C2H5)N]4Ti . It is a conventional Ti (IV) compound in the sense that it is tetrahedral and diamagnetic .Chemical Reactions Analysis
Tetrakis(ethylmethylamido)titanium(IV) is a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) . It undergoes exothermal reaction with excess cyclopentadiene to yield tris (dimethylamido) (η5-cyclopentadienyl)titanium (IV) .Physical And Chemical Properties Analysis
Tetrakis(ethylmethylamido)titanium(IV) is a yellow-orange liquid . It has a density of 0.923 g/mL at 25 °C . Its boiling point is 80°C at 0.1 torr .Applications De Recherche Scientifique
Semiconductor Industry
TEMAT: is widely used in the semiconductor industry as a precursor for the deposition of titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) . TiN films are essential for creating barriers and conductive layers in microelectronic devices due to their excellent electrical conductivity and resistance to diffusion.
Solar Energy Applications
In the field of solar energy, TEMAT serves as a non-aqueous precursor for the development of thin films used in photovoltaic cells . These films enhance the efficiency of solar cells by improving light absorption and electron transport within the device.
Water Treatment
TEMAT: is utilized in water treatment applications, particularly in the development of photocatalytic materials . These materials aid in the degradation of organic pollutants under light irradiation, thus purifying water without the need for additional chemical agents.
Atomic Layer Deposition (ALD)
TEMAT: is a key precursor in ALD for producing titanium dioxide (TiO2) thin films . These films are crucial for various applications, including protective coatings, dielectric layers in electronics, and as catalysts in environmental cleanup efforts.
Medical Research
While direct applications of TEMAT in medical research are not extensively documented, the titanium compounds produced from it, like TiN and TiO2, are investigated for their biocompatibility and potential use in medical implants and prosthetics .
Environmental Science
In environmental science, TEMAT -derived materials are explored for their effectiveness in removing contaminants from the environment. The photocatalytic properties of TiO2, for instance, are leveraged for air purification and water treatment processes .
Mécanisme D'action
Target of Action
Tetrakis(ethylmethylamido)titanium(IV) is primarily targeted towards the formation of titanium nitride (TiN) thin films . It serves as a precursor in the process of organometallic chemical vapor deposition (OMCVD) .
Mode of Action
The compound interacts with its target by undergoing a chemical reaction during the OMCVD process. The reaction leads to the formation of titanium nitride (TiN) thin films .
Biochemical Pathways
The primary biochemical pathway involved in the action of Tetrakis(ethylmethylamido)titanium(IV) is the organometallic chemical vapor deposition (OMCVD) . This process allows the formation of thin films of titanium nitride (TiN), which have various applications in the semiconductor industry .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 0923 g/mL at 25 °C (lit) .
Result of Action
The result of the action of Tetrakis(ethylmethylamido)titanium(IV) is the formation of titanium nitride (TiN) thin films . These films are widely used in the semiconductor industry for their high thermal stability and selectivity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl(methyl)azanide;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKYFCABELSPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(ethylmethylamino)titanium | |
CAS RN |
308103-54-0 | |
| Record name | Tetrakis(ethylmethylamido)titanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)










![1H-Benzo[g]indole-3-carboxaldehyde](/img/structure/B1598970.png)
